molecular formula C26H25N3O3S B2499350 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 897487-92-2

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2499350
CAS No.: 897487-92-2
M. Wt: 459.56
InChI Key: AXJOUFGHKOSBJB-UHFFFAOYSA-N
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Description

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. It features a complex structure comprising a benzothiazole core linked to a methanone group, which is further connected to a piperazine ring and a phenoxyphenyl moiety. This specific molecular architecture is characteristic of compounds often investigated for their potential to interact with central nervous system targets . Compounds containing piperazine and aryl groups are frequently explored as potential ligands for various neuroreceptors . Similarly, benzothiazole derivatives are a well-studied scaffold in drug discovery. Researchers may find value in this compound as a building block for further chemical synthesis or as a candidate for in vitro binding and functional assays to elucidate its biological activity and selectivity. The precise mechanism of action, molecular targets, and specific research applications for this compound are not currently established in the scientific literature and require investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-18-11-12-22(31-2)23-24(18)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-21(17-19)32-20-8-4-3-5-9-20/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJOUFGHKOSBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone , also known by its CAS number 897487-92-2, is a piperazine derivative featuring a benzo[d]thiazole moiety and a phenoxyphenyl group. This structural configuration suggests potential pharmacological applications, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory activities.

The molecular formula of this compound is C26H25N3O3SC_{26}H_{25}N_{3}O_{3}S, with a molecular weight of 459.6 g/mol. Its complex structure allows for interactions that may enhance its biological efficacy. The presence of the piperazine ring is notable as piperazine derivatives are commonly associated with various therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone exhibit significant biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of methoxybenzoyl-thiazoles can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest in the G(2)/M phase and apoptosis in cancer cells .
    • The compound's structural analogs have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The incorporation of the methoxy and phenoxy groups may enhance the compound's ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory mediators .

The biological activity of (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone can be attributed to its ability to bind to specific biological targets:

  • Tubulin Binding : The compound may bind to the colchicine site on tubulin, inhibiting microtubule dynamics essential for cell division .
  • Receptor Modulation : Similar compounds have been identified as positive allosteric modulators for certain receptors, enhancing their signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
In Vitro Study on Anticancer Activity SMART compounds showed IC50 values in the subnanomolar range against various cancer cell lines, indicating high potency .
Antimicrobial Screening Benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Inflammatory Response Modulation Certain derivatives demonstrated the ability to reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Target Compound vs. Benzo[b]thiophene Derivatives ()

  • Compound 7f: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Structural Differences: Features a benzo[b]thiophene core (vs. benzo[d]thiazole) and a nitro-substituted phenyl group on piperazine. Physicochemical Data:
  • Melting Point: 138–141°C
  • IR Peaks: C=O (1684 cm⁻¹), NO₂ (1518, 1345 cm⁻¹) . Synthesis: Reacted 5b with 1-(4-nitrophenyl)piperazine in dichloromethane, purified via ethanol/hexane recrystallization (69% yield) .
  • Compound 8a: 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol Structural Differences: Includes a di-methoxy-substituted benzo[b]thiophene and a hydroxyl-propanol linker. Physicochemical Data:
  • Melting Point: 148–149°C
  • IR Peaks: O–H (3415 cm⁻¹), C–O (1246 cm⁻¹) . Synthesis: Reduction of ketone precursor with NaBH₄ in methanol (68.3% yield) .

Key Observations:

  • Electronic Effects: Nitro groups (7f) enhance electron-withdrawing properties, while methoxy groups (target compound, 8a) act as electron donors, influencing reactivity and solubility.
  • Thermal Stability : Higher melting points in hydroxyl-containing derivatives (8a: 148°C) compared to nitro analogs (7f: 138°C) suggest intermolecular hydrogen bonding contributions .

Piperazine-Linked Trifluoromethyl and Pyrazole Derivatives ()

  • Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Differences: Trifluoromethylphenyl group on piperazine and thiophene core (vs. benzothiazole). Key Features: The CF₃ group enhances lipophilicity and metabolic stability, making it pharmacokinetically distinct from the methoxy/methyl-substituted target compound.
  • Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Structural Differences: Pyrazole ring and butanone linker introduce conformational flexibility.

Key Observations:

  • Linker Flexibility: Alkyl chains (e.g., butanone in compound 5) may improve binding to deep receptor pockets compared to rigid aromatic linkers in the target compound.
  • Fluorine Substitution : Trifluoromethyl groups (compound 21) increase bioavailability and membrane permeability relative to methoxy groups .

Chromenone-Piperazine Derivatives ()

  • Compound 4g: 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Structural Differences: Chromenone core replaces benzothiazole, with a propoxy-piperazine linker. Synthesis: Reacted piperazine-propoxy intermediate with 4-methyl benzaldehyde (65% yield) .

Key Observations:

  • Core Heterocycle Impact: Chromenones exhibit distinct UV absorption profiles (due to conjugated carbonyl systems) compared to benzothiazoles, affecting spectroscopic identification .

Comparative Physicochemical Data Table

Compound Name / ID Core Structure Piperazine Substituent Melting Point (°C) Notable IR/NMR Features
Target Compound Benzo[d]thiazole 3-Phenoxyphenyl methanone Not reported Expected C=O (1680–1700 cm⁻¹), OCH₃ (1250 cm⁻¹)
7f Benzo[b]thiophene 4-Nitrophenyl 138–141 NO₂ (1518 cm⁻¹), C=O (1684 cm⁻¹)
8a Benzo[b]thiophene Phenyl 148–149 O–H (3415 cm⁻¹), C–O (1246 cm⁻¹)
Compound 21 Thiophene 4-Trifluoromethylphenyl Not reported CF₃ (1120–1140 cm⁻¹)
Compound 4g Chromenone 4-Methylbenzyl Not reported Chromenone C=O (1720 cm⁻¹)

Research Implications and Limitations

  • Synthetic Flexibility: Piperazine-linked ketones demonstrate modular synthesis, enabling rapid diversification (e.g., nitro, trifluoromethyl, or phenoxy groups) .
  • Data Gaps : Biological activity data (e.g., receptor binding, toxicity) for the target compound and analogs are absent in the provided evidence, limiting pharmacological insights.
  • Spectroscopic Challenges : Overlapping signals in NMR (e.g., aromatic protons in benzothiazoles vs. benzothiophenes) necessitate high-resolution techniques for unambiguous characterization .

Q & A

Q. What are the optimal synthetic routes for (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step pathways:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2: Piperazine ring coupling using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., Xantphos) .
  • Step 3: Methanone linkage via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Key Optimization Parameters:

  • Temperature: 80–120°C for cyclization steps to avoid side reactions.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysts: Pd(OAc)₂ for cross-coupling reactions improves yield (≥75%) .

Q. How is the molecular structure validated, and what analytical techniques are critical for purity assessment?

Methodological Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the methoxy and methyl groups on the benzothiazole ring (δ 3.8–4.1 ppm for OCH₃; δ 2.4–2.6 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
  • HPLC-PDA: Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. What are the primary physicochemical properties influencing bioavailability and experimental handling?

Methodological Answer: Critical properties include:

  • LogP: Predicted ~3.5 (Schrödinger QikProp), indicating moderate lipophilicity suitable for CNS penetration .
  • Aqueous Solubility: <10 µg/mL (pH 7.4), necessitating DMSO stock solutions for in vitro assays .
  • Thermal Stability: Decomposition >200°C (DSC analysis), allowing storage at −20°C without degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological activity?

Methodological Answer: SAR studies focus on:

  • Benzothiazole Modifications:
    • Electron-withdrawing groups (e.g., Cl at position 6) increase target binding affinity by 2–3 fold .
    • Methoxy groups at position 4 improve metabolic stability (t₁/₂ > 2 hrs in microsomal assays) .
  • Piperazine Substitutions:
    • Bulky substituents (e.g., 4-methyl) reduce off-target interactions, enhancing selectivity .

Example Optimization Workflow:

In Silico Docking: Identify key binding pockets (e.g., hydrophobic cleft in kinase targets).

Synthesis of Derivatives: Replace methoxy with trifluoromethoxy to test halogen bonding .

In Vitro Assays: Measure IC₅₀ against target enzymes (e.g., kinases, GPCRs) .

Q. What computational strategies are effective in predicting metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction:
    • CYP450 Metabolism: Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., demethylation of methoxy groups) .
    • Glucuronidation Sites: Highlighted by MetaSite for phase II metabolism .
  • Toxicity Screening:
    • AMES Test Predictions: Rule out mutagenicity via Derek Nexus.
    • hERG Inhibition: Molecular dynamics simulations assess cardiotoxicity risks .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer: Common sources of variability and solutions:

  • Assay Conditions:
    • ATP Concentration: Adjust to physiological levels (1–10 mM) in kinase assays to avoid false positives .
    • Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. CHO) to confirm target specificity .
  • Data Normalization:
    • Z’-Factor: Ensure >0.5 for robust assay quality .
    • Dose-Response Replicates: Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .

Q. What advanced spectroscopic techniques elucidate electronic properties for photodynamic therapy applications?

Methodological Answer:

  • UV-Vis Spectroscopy: λₐᵦₛ ~350 nm (benzothiazole π→π* transitions) with molar extinction coefficients >10⁴ M⁻¹cm⁻¹ .
  • Fluorescence Quenching: Study interactions with biological targets (e.g., serum albumin) via Stern-Volmer plots .
  • TD-DFT Calculations: Predict excited-state dipole moments for ROS generation efficiency .

Q. How do formulation strategies impact in vivo pharmacokinetics?

Methodological Answer:

  • Nanocarrier Systems:
    • Liposomal Encapsulation: Increases plasma t₁/₂ from 2 to 8 hrs in rodent models .
    • PLGA Nanoparticles: Sustain release over 72 hrs (in vitro dialysis) .
  • Bioavailability Enhancement:
    • Co-crystallization: With succinic acid improves solubility 5-fold .

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